molecular formula C19H23BFNO2 B7957067 (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Cat. No.: B7957067
M. Wt: 327.2 g/mol
InChI Key: NSEWNXGEISRRJV-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a complex organic compound that features a fluorophenyl group and a dioxaborolan-2-yl group attached to a phenylmethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Boronate Ester: The reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene to form the boronate ester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where the boronate ester reacts with a fluorophenyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the dioxaborolan-2-yl group can participate in unique chemical interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Derivatives: Compounds like phenylboronic acid pinacol ester share structural similarities and are used in similar applications.

    Fluorophenyl Amines: Compounds with fluorophenyl groups and amine functionalities are also comparable in terms of their chemical behavior and applications.

Uniqueness

This detailed overview provides a comprehensive understanding of (3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12,17H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWNXGEISRRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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